Cas no 537025-33-5 (BENZOXAZOLE, 6-BROMO-2-PHENYL-)
BENZOXAZOLE, 6-BROMO-2-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- BENZOXAZOLE, 6-BROMO-2-PHENYL-
- 6-Bromo-2-phenyl-benzooxazole
- 6-bromo-2-phenylbenzo[d]oxazole
- 6-Bromo-2-phenylbenzoxazole
- 6-bromo-2-phenyl-1,3-benzoxazole
- 537025-33-5
- AKOS022324829
- AS-60331
- DB-169667
- benzoxazole, 6-bromo-2-phenyl
- A12612
- YVZIBDQASKHGFK-UHFFFAOYSA-N
- 6-bromo-2-phenyl-benzoxazole
- SCHEMBL2139699
-
- Inchi: 1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
- InChI Key: YVZIBDQASKHGFK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)OC(C1C=CC=CC=1)=N2
Computed Properties
- Exact Mass: 272.97893g/mol
- Monoisotopic Mass: 272.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.514±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 104-105 ºC
- Solubility: Almost insoluble (0.024 g/l) (25 º C),
BENZOXAZOLE, 6-BROMO-2-PHENYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A636957-250mg |
6-Bromo-2-phenylbenzo[d]oxazole |
537025-33-5 | 97% | 250mg |
$12.0 | 2025-04-18 | |
| Ambeed | A636957-1g |
6-Bromo-2-phenylbenzo[d]oxazole |
537025-33-5 | 97% | 1g |
$27.0 | 2025-04-18 | |
| Ambeed | A636957-5g |
6-Bromo-2-phenylbenzo[d]oxazole |
537025-33-5 | 97% | 5g |
$86.0 | 2025-04-18 | |
| Aaron | AR01DUCK-10g |
BENZOXAZOLE, 6-BROMO-2-PHENYL- |
537025-33-5 | 97% | 10g |
$93.00 | 2025-02-09 | |
| A2B Chem LLC | AX24376-250mg |
Benzoxazole, 6-bromo-2-phenyl- |
537025-33-5 | 97% | 250mg |
$20.00 | 2024-04-19 | |
| A2B Chem LLC | AX24376-1g |
Benzoxazole, 6-bromo-2-phenyl- |
537025-33-5 | 97% | 1g |
$46.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252003-250mg |
6-Bromo-2-phenylbenzoxazole |
537025-33-5 | 98% | 250mg |
¥117.00 | 2024-05-09 | |
| 1PlusChem | 1P01DU48-5g |
Benzoxazole, 6-bromo-2-phenyl- |
537025-33-5 | 98%;RG | 5g |
$162.00 | 2024-04-30 | |
| 1PlusChem | 1P01DU48-25g |
Benzoxazole, 6-bromo-2-phenyl- |
537025-33-5 | 98%;RG | 25g |
$531.00 | 2024-04-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198453A-250mg |
BENZOXAZOLE, 6-BROMO-2-PHENYL- |
537025-33-5 | 0.97 | 250mg |
¥210.6 | 2024-07-23 |
BENZOXAZOLE, 6-BROMO-2-PHENYL- Suppliers
BENZOXAZOLE, 6-BROMO-2-PHENYL- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on BENZOXAZOLE, 6-BROMO-2-PHENYL-
Recent Advances in the Study of 6-Bromo-2-phenylbenzoxazole (537025-33-5) and Its Applications in Chemical Biology and Medicine
The compound 6-Bromo-2-phenylbenzoxazole (CAS: 537025-33-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Benzoxazole derivatives, including this specific compound, are known for their diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. This research brief aims to summarize the latest findings related to 537025-33-5 and its role in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 6-Bromo-2-phenylbenzoxazole to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets involved in cancer cell proliferation. The researchers utilized structure-activity relationship (SAR) analysis to identify key modifications that could improve its selectivity and efficacy. These findings highlight the potential of 537025-33-5 as a lead compound for developing novel anticancer agents.
In addition to its anticancer potential, 6-Bromo-2-phenylbenzoxazole has also been investigated for its antimicrobial properties. A recent preprint article on bioRxiv reported that this compound shows promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the binding interactions between the compound and bacterial target proteins, providing insights into its mechanism of action. These results suggest that 537025-33-5 could serve as a scaffold for designing new antibiotics to combat antimicrobial resistance.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective effects of 6-Bromo-2-phenylbenzoxazole in models of Alzheimer's disease. The researchers found that the compound reduces oxidative stress and inhibits amyloid-beta aggregation, two key pathological features of the disease. These findings open new avenues for developing benzoxazole-based therapeutics for neurodegenerative disorders.
Despite these promising results, challenges remain in the clinical translation of 537025-33-5. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advancements in prodrug strategies and formulation technologies may offer solutions to these challenges, as highlighted in a review article published in Drug Discovery Today.
In conclusion, 6-Bromo-2-phenylbenzoxazole (537025-33-5) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities and modifiable structure make it an attractive candidate for developing therapeutics targeting various diseases. Future research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail to facilitate its transition from bench to bedside.
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